![molecular formula C6H12Cl2N2O B15299317 Methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amine dihydrochloride](/img/structure/B15299317.png)
Methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amine dihydrochloride is a chemical compound that belongs to the class of heterocyclic amines. This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. The compound is often used as a building block in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amine dihydrochloride typically involves the reaction of 5-methyl-1,3-oxazole with formaldehyde and methylamine. The reaction is carried out under acidic conditions to facilitate the formation of the dihydrochloride salt. The general reaction scheme is as follows:
Formation of the Intermediate: 5-methyl-1,3-oxazole reacts with formaldehyde to form an intermediate compound.
Amine Addition: The intermediate then reacts with methylamine to form Methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amine.
Salt Formation: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which are crucial for optimizing yield and purity.
化学反応の分析
Types of Reactions
Methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxazole derivatives, while reduction can produce more saturated heterocycles.
科学的研究の応用
Methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- (5-methyl-1,2-oxazol-3-yl)methanesulfonamide
- (4-Methyl-1,2,5-oxadiazol-3-yl)methylamine
- (5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methylamine
Uniqueness
Methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amine dihydrochloride is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C6H12Cl2N2O |
|---|---|
分子量 |
199.08 g/mol |
IUPAC名 |
N-methyl-1-(5-methyl-1,3-oxazol-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C6H10N2O.2ClH/c1-5-3-8-6(9-5)4-7-2;;/h3,7H,4H2,1-2H3;2*1H |
InChIキー |
MEPLQORKIJJNRE-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(O1)CNC.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


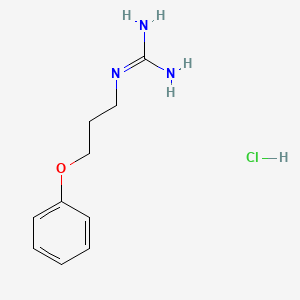
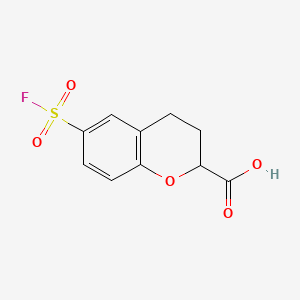
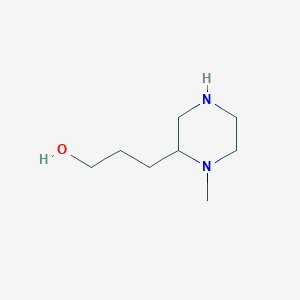


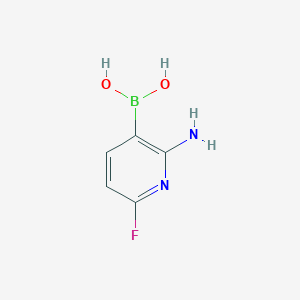

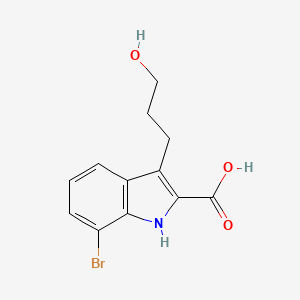
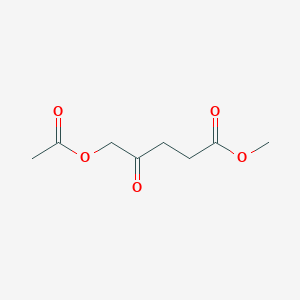

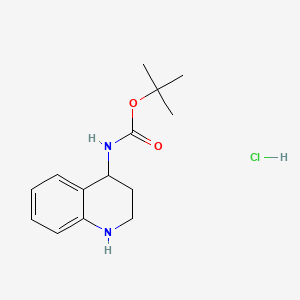


![{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B15299332.png)
